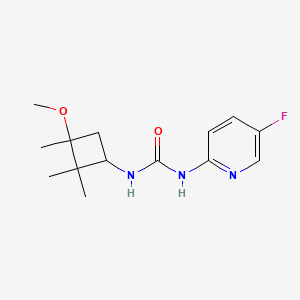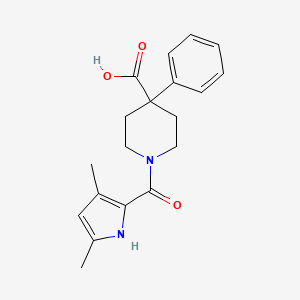
2-(Cyclohex-3-en-1-ylmethylamino)-5-nitropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohex-3-en-1-ylmethylamino)-5-nitropyridine-3-carbonitrile, also known as CN2097, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 2-(Cyclohex-3-en-1-ylmethylamino)-5-nitropyridine-3-carbonitrile is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes and receptors involved in the inflammatory response. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. Additionally, 2-(Cyclohex-3-en-1-ylmethylamino)-5-nitropyridine-3-carbonitrile has been shown to modulate the activity of certain ion channels and receptors involved in pain signaling, further contributing to its analgesic effects.
Biochemical and Physiological Effects:
2-(Cyclohex-3-en-1-ylmethylamino)-5-nitropyridine-3-carbonitrile has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. Studies have also suggested that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, due to its ability to modulate the activity of certain neurotransmitters and receptors in the brain.
実験室実験の利点と制限
One of the primary advantages of 2-(Cyclohex-3-en-1-ylmethylamino)-5-nitropyridine-3-carbonitrile is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, its ability to modulate the activity of certain ion channels and receptors involved in pain signaling makes it a valuable tool for studying the mechanisms of pain and inflammation. However, one of the limitations of 2-(Cyclohex-3-en-1-ylmethylamino)-5-nitropyridine-3-carbonitrile is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are several potential future directions for research on 2-(Cyclohex-3-en-1-ylmethylamino)-5-nitropyridine-3-carbonitrile. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand its mechanism of action in the brain and its potential therapeutic effects. Additionally, 2-(Cyclohex-3-en-1-ylmethylamino)-5-nitropyridine-3-carbonitrile may have potential applications in the treatment of cancer, due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Further research is needed to fully explore its anti-tumor properties and potential as a cancer treatment.
合成法
The synthesis of 2-(Cyclohex-3-en-1-ylmethylamino)-5-nitropyridine-3-carbonitrile involves the reaction of 2-amino-5-nitropyridine-3-carbonitrile with cyclohex-3-en-1-ylmethanol in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques to obtain the final compound. This method has been optimized for high yield and purity, making it a reliable and efficient way to synthesize 2-(Cyclohex-3-en-1-ylmethylamino)-5-nitropyridine-3-carbonitrile.
科学的研究の応用
2-(Cyclohex-3-en-1-ylmethylamino)-5-nitropyridine-3-carbonitrile has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary areas of research has been its use as a potential drug candidate for the treatment of various diseases. Studies have shown that 2-(Cyclohex-3-en-1-ylmethylamino)-5-nitropyridine-3-carbonitrile exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
特性
IUPAC Name |
2-(cyclohex-3-en-1-ylmethylamino)-5-nitropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c14-7-11-6-12(17(18)19)9-16-13(11)15-8-10-4-2-1-3-5-10/h1-2,6,9-10H,3-5,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQXMYATTDZHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CNC2=C(C=C(C=N2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohex-3-en-1-ylmethylamino)-5-nitropyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-(thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7682357.png)

![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methyl-4-phenylcyclohexan-1-amine](/img/structure/B7682366.png)
![2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7682367.png)
![1-[(3-Bromo-5-fluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7682375.png)
![1-[4-(Cyclopropylmethylamino)piperidin-1-yl]-3-(4-fluorophenyl)propan-1-one;hydrochloride](/img/structure/B7682377.png)
![3-propan-2-yl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7682388.png)


![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)ethanone](/img/structure/B7682407.png)
![5-[[2-(1,2-Oxazol-3-yl)acetyl]amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B7682416.png)
![3-(2-Methyl-1,3-dioxolan-2-yl)-1-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B7682420.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 4-ethyl-5-methylthiophene-2-carboxylate](/img/structure/B7682427.png)